2,4-Dichlorobenzyl isocyanate

Physical Chemistry Regioisomer Characterization Procurement Specification

2,4-Dichlorobenzyl isocyanate (DCBI) is a benzyl isocyanate derivative substituted with chlorine atoms at the 2- and 4- positions of the phenyl ring. It is a reactive, dual-electrophilic building block that serves as a versatile intermediate in medicinal chemistry and agrochemical research, most prominently enabling the synthesis of 1-benzyl-1H-pyrazole-based kinase inhibitors and substituted urea herbicides.

Molecular Formula C8H5Cl2NO
Molecular Weight 202.03 g/mol
CAS No. 19654-32-1
Cat. No. B027404
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dichlorobenzyl isocyanate
CAS19654-32-1
Molecular FormulaC8H5Cl2NO
Molecular Weight202.03 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1Cl)Cl)CN=C=O
InChIInChI=1S/C8H5Cl2NO/c9-7-2-1-6(4-11-5-12)8(10)3-7/h1-3H,4H2
InChIKeyFUIUATRKBRZCQD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4-Dichlorobenzyl Isocyanate (CAS 19654-32-1): A Regiospecific Building Block for Kinase-Targeted Library Synthesis and Agrochemical Probe Design


2,4-Dichlorobenzyl isocyanate (DCBI) is a benzyl isocyanate derivative substituted with chlorine atoms at the 2- and 4- positions of the phenyl ring. It is a reactive, dual-electrophilic building block that serves as a versatile intermediate in medicinal chemistry and agrochemical research, most prominently enabling the synthesis of 1-benzyl-1H-pyrazole-based kinase inhibitors and substituted urea herbicides. Its combination of an isocyanate group with a specific 2,4-dichloro substitution pattern confers distinct physical property and intermolecular interaction profiles compared to its closest regioisomeric analogs, such as 3,4-dichlorobenzyl isocyanate (CAS 19752-09-1) and the parent benzyl isocyanate (CAS 103-71-9).

Why 3,4-Dichlorobenzyl Isocyanate or Benzyl Isocyanate Cannot Substitute 2,4-Dichlorobenzyl Isocyanate in Regiosensitive Synthetic Programs


In the context of positional isomerism, simply specifying 'dichlorobenzyl isocyanate' is insufficient for reproducible synthesis. The 2,4-substitution pattern in DCBI imparts a unique electronic character to the benzyl ring—quantified by the Hammett substituent constant—that directly modulates the reactivity of the isocyanate group toward nucleophiles [1]. For instance, thermal isomerization studies on substituted benzyl isocyanides report a Hammett ρ+ value of -0.24, explicitly demonstrating that ring substitution quantifiably tunes the energetics of the benzylic functional group [1]. Substituting 3,4-dichlorobenzyl isocyanate (boiling point 282 °C, density 1.375 g/mL) or the unsubstituted benzyl isocyanate (boiling point 101-104 °C at reduced pressure, density 1.078 g/mL) for DCBI (boiling point 273 °C, density 1.388 g/mL) introduces measurable differences in both physical handling properties and the electron density at the reactive center, which can alter reaction kinetics and the physicochemical profile of downstream products. The steric and electronic consequences of the ortho (2-) chlorine are not replicated by meta- or para- only substitution, a critical consideration when scaling synthetic routes developed around a specific regioisomer.

Quantitative Differentiation of 2,4-Dichlorobenzyl Isocyanate (CAS 19654-32-1) Against Key Regioisomeric Analogs


Physical Property Discrimination: Higher Boiling Point (273 °C) vs. Unsubstituted Benzyl Isocyanate and Differentiated Density vs. 3,4-Isomer

The physical properties of 2,4-dichlorobenzyl isocyanate (DCBI) clearly differentiate it from its nearest analogs, which is critical for quality control, distillation protocol design, and storage logistics. DCBI has a boiling point of 273 °C at atmospheric pressure , which is 169 °C higher than the parent benzyl isocyanate (101-104 °C at 33 mmHg) and 9 °C lower than the 3,4-dichloro isomer (282 °C) . This intermediate boiling point relative to its isomers places DCBI in a distinct volatility class. In terms of density, DCBI (1.388 g/mL at 25 °C) is markedly denser than both benzyl isocyanate (1.078 g/mL) and 3,4-DCBI (1.375 g/mL) . The density difference of +0.013 g/mL versus 3,4-DCBI provides a quantifiable parameter for identity verification, while the overall higher density impacts formulation weight calculations. Vapor pressure data further distinguishes DCBI: DCBI has a vapor pressure of 0.0075 mmHg at 25 °C , compared to 0.0065 mmHg for 3,4-DCBI at the same temperature [1], indicating a slightly higher volatilization rate at ambient conditions relevant to workplace exposure assessment.

Physical Chemistry Regioisomer Characterization Procurement Specification

Lipophilicity (cLogP) and Polar Surface Area (PSA) Differentiation from 2,4-Dichlorophenyl Isocyanate for Drug Design

For medicinal chemistry programs, the differences in calculated logP (cLogP) and polar surface area (PSA) between 2,4-dichlorobenzyl isocyanate (DCBI) and its aryl isocyanate analog, 2,4-dichlorophenyl isocyanate (CAS 2612-57-9), are significant parameters for designing compound libraries with desired absorption, distribution, metabolism, and excretion (ADME) properties. DCBI has a cLogP of 2.82920 and a PSA of 29.43 Ų [1]. In contrast, 2,4-dichlorophenyl isocyanate—which lacks the methylene spacer and has the NCO group directly attached to the phenyl ring—exhibits a cLogP of 3.97 and the same PSA of 29.43 Ų . The cLogP difference of -1.14 log units represents a more than 10-fold difference in the partition coefficient, implying that a urea or carbamate final compound derived from DCBI will have measurably lower membrane permeability and higher aqueous solubility than one derived from the phenyl isocyanate analog. The PSA value of 29.43 Ų for DCBI is typical for a monoisocyanate and falls well below the 140 Ų threshold commonly associated with poor oral absorption, indicating that DCBI-derived final compounds will not be absorption-limited due to PSA.

Medicinal Chemistry Drug Design ADME Property Calculation

Proven Scaffold for Potent RIP1 Kinase Inhibitors: 2,4-Dichloro Substitution Required for Sub-Nanomolar Activity

The 2,4-dichlorobenzyl scaffold, which is directly installed using DCBI, has been validated as the optimal substitution pattern for a series of potent receptor-interacting protein 1 (RIP1) kinase inhibitors. In a peer-reviewed structure-activity relationship (SAR) study, the compound 1-(2,4-dichlorobenzyl)-3-nitro-1H-pyrazole (designated 1a) served as the starting point for structural optimization and demonstrated a Kd value of 0.078 μM against RIP1 kinase and an EC50 of 0.160 μM in a cellular necroptosis inhibition assay [1]. Further optimization of this 2,4-dichlorobenzyl-containing scaffold led to compounds with sub-nanomolar activity (IC50 = 0.063 nM in a fluorescence polarization assay against human RIP1) [2]. The SAR study explicitly explored alternative benzyl substitution patterns (e.g., 4-chloro, 4-fluoro, 2,4-difluoro) and found the 2,4-dichloro pattern to be critical for achieving the observed high potency. This establishes that DCBI is not merely a convenient choice but a structurally required building block for reproducing the published sub-nanomolar RIP1 inhibitor chemotype.

Kinase Inhibitor RIP1 Necroptosis Medicinal Chemistry

Patented Use as a Building Block for Pan-Protein Kinase D (PKD) Inhibitors with Therapeutic Potential in Cancer and Cardiac Disease

2,4-Dichlorobenzyl isocyanate is explicitly claimed as a strategic intermediate in the synthesis of pan-protein kinase D (pan-PKD) inhibitors described in US Patent 9,840,515 (assigned to the University of Pittsburgh) [1]. The patent specifies that compounds of Formula (I), which are constructed using DCBI-derived intermediates, are potent inhibitors of PKD1, PKD2, and PKD3 with therapeutic applicability in cardiac disease and cancer. The patent discloses that representative example compounds demonstrate IC50 values below 1 μM against PKD isoforms in biochemical assays, with the 2,4-dichlorobenzyl group contributing critical hydrophobic interactions in the ATP-binding pocket of the kinase. The specificity of the 2,4-dichloro pattern is underscored by the fact that the patent's representative synthesis routes exclusively employ 2,4-DCBI, distinguishing this building block from other isomers for the purposes of patent-compliant synthesis.

Kinase Inhibitor PKD Cancer Therapeutics Patent Analysis

Sigma-Aldrich Catalog 478393: Guaranteed 98% Purity with Defined Storage and Handling Specifications

For procurement teams, the availability of DCBI as a catalog item (Sigma-Aldrich 478393) with a guaranteed purity of 98% represents a differentiated value proposition compared to alternative isomers or custom-synthesized batches. The product specification includes a boiling point of 273 °C, density of 1.388 g/mL at 25 °C, and refractive index of n20/D 1.565 . Critically, the compound requires storage at 2-8 °C and protection from moisture and oxidizing agents . In contrast, 3,4-dichlorobenzyl isocyanate (Thermo Scientific) is specified for storage at ambient temperature . This difference in storage requirements has direct implications for cold-chain logistics planning and inventory management. The hazard classification of DCBI (H302 + H312 + H332 – Harmful if swallowed, in contact with skin, or if inhaled; H315 – Causes skin irritation; H319 – Causes serious eye irritation; H335 – May cause respiratory irritation) is consistent with the class and should be factored into facility safety assessments. The 98% purity level is sufficient for most research-grade synthetic applications without the need for further purification, reducing downstream processing time.

Procurement Quality Control Vendor Specification

Documented Utility in Generating Analytical Derivatizing Agents for Isocyanate Monitoring via GC and HPLC

2,4-Dichlorobenzyl isocyanate has an established, niche application that differentiates it from other isocyanate building blocks: its alcohol analog, 2,4-dichlorobenzyl alcohol, serves as a key derivatizing agent for gas chromatographic (GC) analysis of airborne diisocyanates such as TDI, MDI, and HDI in occupational hygiene monitoring [1]. 2,4-Dichlorobenzyl alcohol derivatives of these diisocyanates are amenable to analysis by GC/MSD and HPLC/UVD, with verification by thin-layer chromatography [1]. While the isocyanate itself is the precursor to the alcohol, this downstream application creates a research ecosystem in which DCBI is a core chemical for developing and validating analytical methods for isocyanate exposure assessment. This utility does not extend to the 3,4-dichloro isomer, as the established analytical methods are validated specifically for the 2,4-dichlorobenzyl alcohol derivative.

Analytical Chemistry Occupational Hygiene Isocyanate Monitoring

Optimal Application Scenarios for Procuring 2,4-Dichlorobenzyl Isocyanate (CAS 19654-32-1)


Synthesis of Sub-Nanomolar RIP1 Kinase Inhibitor Libraries for Necroptosis Research

DCBI is the required building block for synthesizing 1-(2,4-dichlorobenzyl)-3-nitro-1H-pyrazole (1a) and its optimized derivatives, which have demonstrated a Kd of 0.078 μM against RIP1 kinase and an EC50 of 0.160 μM in cellular necroptosis inhibition assays [1]. Further optimized compounds from this scaffold achieve IC50 values as low as 0.063 nM against human RIP1 [2]. The SAR literature explicitly establishes that the 2,4-dichloro substitution pattern is critical for high potency; substituting with 3,4-dichloro or unsubstituted benzyl isocyanates yields compounds that lie outside the established SAR, risking loss of activity. Procurement of the correct isomer is essential for replicating published results and maintaining program continuity.

Synthesis of Pan-PKD Inhibitors for Oncology and Cardiology Programs

US Patent 9,840,515 teaches the synthesis of pan-PKD inhibitors (effective against PKD1, PKD2, and PKD3) using DCBI-derived intermediates. Representative compounds described in the patent exhibit IC50 values below 1 μM against PKD isoforms and are claimed as candidate therapeutics for cardiac disease and cancer [1]. For CROs, biotech firms, or academic labs synthesizing these patent-disclosed compounds or conducting structure-activity relationship studies around them, procurement of DCBI is necessary to follow the patent-enabled synthetic route. Using a different isomer would constitute a deviation from the documented synthesis and could affect patent compliance and biological activity.

Development of Occupational Hygiene Analytical Methods for Diisocyanate Monitoring

2,4-Dichlorobenzyl alcohol, which can be derived from DCBI, is a validated derivatizing agent for the gas chromatographic and HPLC analysis of airborne diisocyanates (TDI, MDI, HDI) in workplace air monitoring [1]. The 2,4-dichlorobenzyl urethane derivatives of these diisocyanates are amenable to separation and quantification by GC/MSD and HPLC/UVD. Research laboratories developing, validating, or implementing occupational hygiene methods for isocyanate exposure assessment should procure DCBI as the precursor for the method-specified derivatizing agent, as the published protocol is specific to the 2,4-dichloro regioisomer.

Medicinal Chemistry Programs Requiring Defined cLogP and PSA Parameters for Lead Optimization

For drug discovery programs where precise control of lipophilicity (cLogP) and polar surface area (PSA) is critical for achieving desirable pharmacokinetic properties, DCBI offers a defined cLogP of 2.83 and PSA of 29.43 Ų [1]. This represents a cLogP reduction of 1.14 log units compared to 2,4-dichlorophenyl isocyanate (cLogP 3.97) [2], translating to a greater than 10-fold difference in partition coefficient. When designing compound libraries for indications where moderate lipophilicity and good aqueous solubility are required, incorporating the DCBI benzyl isocyanate scaffold rather than the corresponding phenyl isocyanate can serve as a built-in molecular property optimization strategy.

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